Sodium acetate-13C2,d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

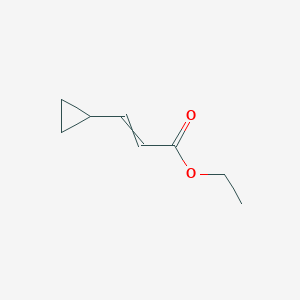

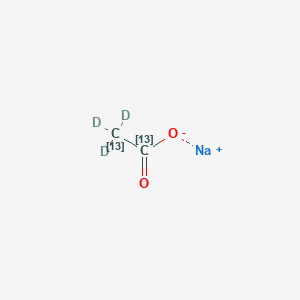

Sodium acetate-13C2,d3, also known as this compound, is a useful research compound. Its molecular formula is ¹³C₂D₃NaO₂ and its molecular weight is 87.04. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Evaluation of Cerebral Acetate Transport and Metabolic Rates

Sodium acetate-13C2,d3 has been utilized in vivo to measure cerebral kinetics of acetate transport and utilization in the rat brain using 1H-[13C]-Nuclear Magnetic Resonance spectroscopy. This study highlights the compound's role in probing astrocytic function and metabolism, offering insights into the astrocytic and neuronal tricarboxylic acid cycle fluxes, which are crucial for understanding brain metabolism and function (Patel et al., 2010).

Raman Spectroscopic Studies and DFT Calculations

Raman spectroscopy and Density Functional Theory (DFT) calculations have been applied to sodium acetate and sodium acetate-d3 solutions to study their behavior in water and heavy water. This research provides valuable data on vibrational isotope effects and hydration interactions, contributing to our understanding of molecular interactions and solution chemistry (Rudolph & Irmer, 2015).

Hyperpolarization Studies at Cryogenic Temperatures

Hyperpolarized 13C spins of this compound have been studied to understand their lifetimes at different magnetic field strengths, revealing the compound's potential in enhancing nuclear magnetic resonance (NMR) imaging techniques. This research is pivotal for the development of more efficient dynamic nuclear polarization (DNP) methods and could impact medical imaging and molecular studies (Niedbalski et al., 2018).

Investigation of Aqueous Sodium Acetate Solutions

The structure of aqueous sodium acetate solutions has been explored through X-ray scattering and DFT, revealing detailed insights into the hydration and interaction of sodium acetate in solutions. Such studies are important for understanding the solvation phenomena and designing better industrial and pharmaceutical formulations (Wang et al., 2020).

Enhancing Solar Cell Performance

Research on the use of sodium acetate as an additive in the fabrication of quantum-dot-sensitized photoelectrodes demonstrates its application in improving the efficiency of solar cells. This highlights the potential of this compound in renewable energy technologies and material science research (Liu, Chen, & Lee, 2016).

Safety and Hazards

Sodium acetate-13C2,d3 should be handled with personal protective equipment and face protection. Adequate ventilation is necessary during handling to avoid contact with skin, eyes, or clothing, and to prevent ingestion and inhalation . It is also advised to avoid dust formation . The compound can form an explosive mixture with air, and fine dust dispersed in air may ignite .

作用機序

Target of Action

Sodium acetate-13C2,d3 is a labeled form of sodium acetate, where two carbon atoms are replaced by carbon-13 isotopes and three hydrogen atoms are replaced by deuterium . The primary targets of sodium acetate, and by extension this compound, are enzymes and proteins involved in metabolic pathways, particularly those related to the acetate metabolism .

Mode of Action

This compound, like its unlabeled counterpart, is involved in the donation of acetyl groups in various biochemical reactions. The compound interacts with its targets by providing an acetyl group, which can be incorporated into other molecules during metabolic processes . The presence of carbon-13 and deuterium labels allows for the tracking of these acetyl groups in metabolic studies .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a crucial role in the citric acid cycle (also known as the Krebs cycle), where it provides acetyl groups for the formation of acetyl-CoA . It is also involved in the synthesis of fatty acids and cholesterol, and the metabolism of amino acids .

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of regular sodium acetate. After administration, it is rapidly absorbed and distributed throughout the body . The compound is metabolized primarily in the liver, where it participates in various metabolic pathways . The labeled acetyl groups can be traced in metabolic products, allowing for detailed pharmacokinetic studies .

Result of Action

The action of this compound at the molecular and cellular level results in the production of various metabolites, depending on the specific metabolic pathway involved . These metabolites can include substances like acetyl-CoA, fatty acids, and amino acids . The labeled acetyl groups from this compound can be traced in these metabolites, providing valuable information about metabolic processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other metabolites, and the specific enzymatic activity within cells .

生化学分析

Biochemical Properties

Sodium acetate-13C2,d3 plays a crucial role in biochemical reactions. It is often used as a source of acetate ion in biological systems . The acetate ion can interact with various enzymes and proteins, participating in numerous biochemical reactions. For instance, it can be utilized by acetyl-CoA synthetase to produce acetyl-CoA, a key molecule in metabolism .

Cellular Effects

In cellular processes, this compound can influence cell function in several ways. It can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, the acetate ion derived from this compound can serve as a substrate for histone acetylation, thereby influencing gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its acetate ion. The acetate can bind to enzymes like acetyl-CoA synthetase, facilitating the conversion of acetate into acetyl-CoA . This process involves enzyme activation and can lead to changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It is stable under standard conditions, but its effects on cellular function may vary depending on the duration of exposure

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. The acetate ion it provides can be incorporated into the TCA cycle via acetyl-CoA . It can also interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues via various mechanisms. The acetate ion can passively diffuse across cell membranes, and it can also be actively transported by certain transporters .

Subcellular Localization

The subcellular localization of this compound and its acetate ion is widespread due to its small size and charge, which allow it to cross biological membranes . It can be found in various compartments or organelles, depending on the cell type and physiological conditions.

特性

IUPAC Name |

sodium;2,2,2-trideuterioacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1D3,2+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHLLURERBWHNL-SZRYOQPCSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])[13C](=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.038 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate](/img/structure/B1146677.png)